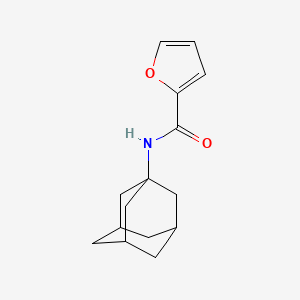![molecular formula C20H26N4O4 B5161083 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5161083.png)
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of a specific protein kinase that is involved in several biological pathways.
Mécanisme D'action
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide inhibits the activity of a specific protein kinase by binding to its ATP-binding site. This prevents the protein kinase from phosphorylating its substrate, which is required for its biological activity. By inhibiting the activity of this protein kinase, this compound can modulate several biological pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by blocking the activity of a specific protein kinase that is involved in cell division. This compound can also modulate the immune response by inhibiting the activity of a protein kinase that is involved in inflammation. In addition, it can induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of a specific protein kinase, which allows researchers to study the role of this protein kinase in various biological pathways. This compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, and its effects may be dependent on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide. One area of research is to investigate the role of this compound in other biological pathways, such as autophagy and DNA damage repair. Another area of research is to develop more potent and selective inhibitors of this protein kinase that can be used in cancer therapy. Finally, researchers can investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a potent and selective inhibitor of a specific protein kinase that is involved in several biological pathways. It has several scientific research applications, including cancer research and inflammation studies. This compound has biochemical and physiological effects that can modulate various biological pathways. Although there are some limitations to using this compound in lab experiments, it has several advantages, such as stability and ease of synthesis. There are several future directions for research on this compound, including investigating its role in other biological pathways and developing more potent and selective inhibitors.
Méthodes De Synthèse
The synthesis of 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves several steps. The starting material is 2-amino-N-(2-chloroethyl)benzamide, which is reacted with 1-(methoxyacetyl)piperidine to form an intermediate. This intermediate is then reacted with 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid to yield the final product.
Applications De Recherche Scientifique
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is widely used in scientific research to study the role of protein kinases in various biological pathways. It has been shown to inhibit the activity of a specific protein kinase that is involved in cell growth, differentiation, and survival. This compound is also used to investigate the role of protein kinases in cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(2-pyrazol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-27-15-19(25)23-12-7-16(8-13-23)28-18-6-3-2-5-17(18)20(26)21-10-14-24-11-4-9-22-24/h2-6,9,11,16H,7-8,10,12-15H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEYMFZJIKMFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5161008.png)
![1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5161013.png)

![4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide](/img/structure/B5161028.png)

![4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5161039.png)

![3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5161056.png)
![ethyl 6-methyl-4-{2-[2-(4-morpholinyl)-2-oxoethoxy]-1-naphthyl}-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5161068.png)

![4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5161086.png)


![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5161109.png)